Cas no 2228253-96-9 (O-({1-4-fluoro-2-(trifluoromethyl)phenylcyclopropyl}methyl)hydroxylamine)

O-({1-[4-Fluoro-2-(trifluoromethyl)phenyl]cyclopropyl}methyl)hydroxylamine is a specialized organic compound featuring a cyclopropylmethyl-hydroxylamine moiety linked to a fluorinated aromatic ring. Its structure, incorporating both fluorine and trifluoromethyl groups, enhances its reactivity and stability, making it valuable in synthetic chemistry and pharmaceutical research. The compound's unique scaffold is particularly useful for constructing complex molecules, serving as a versatile intermediate in the development of bioactive compounds. Its fluorinated aromatic system may contribute to improved metabolic stability and binding affinity in drug design. This compound is suited for applications requiring precise functional group manipulation, offering synthetic flexibility in medicinal chemistry and agrochemical research.
O-({1-4-fluoro-2-(trifluoromethyl)phenylcyclopropyl}methyl)hydroxylamine structure
2228253-96-9 structure
Product Name:O-({1-4-fluoro-2-(trifluoromethyl)phenylcyclopropyl}methyl)hydroxylamine
CAS No:2228253-96-9
MF:C11H11F4NO
MW:249.204756975174
CID:6266916
PubChem ID:165669976
Update Time:2025-06-26

O-({1-4-fluoro-2-(trifluoromethyl)phenylcyclopropyl}methyl)hydroxylamine Chemical and Physical Properties

Names and Identifiers

    • O-({1-4-fluoro-2-(trifluoromethyl)phenylcyclopropyl}methyl)hydroxylamine
    • EN300-1949135
    • O-({1-[4-fluoro-2-(trifluoromethyl)phenyl]cyclopropyl}methyl)hydroxylamine
    • 2228253-96-9
    • Inchi: 1S/C11H11F4NO/c12-7-1-2-8(9(5-7)11(13,14)15)10(3-4-10)6-17-16/h1-2,5H,3-4,6,16H2
    • InChI Key: LQNVTPMMXIRANE-UHFFFAOYSA-N
    • SMILES: FC(C1C=C(C=CC=1C1(CON)CC1)F)(F)F

Computed Properties

  • Exact Mass: 249.07767662g/mol
  • Monoisotopic Mass: 249.07767662g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 277
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 35.2Ų

O-({1-4-fluoro-2-(trifluoromethyl)phenylcyclopropyl}methyl)hydroxylamine Pricemore >>

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O-({1-4-fluoro-2-(trifluoromethyl)phenylcyclopropyl}methyl)hydroxylamine Related Literature

Additional information on O-({1-4-fluoro-2-(trifluoromethyl)phenylcyclopropyl}methyl)hydroxylamine

O-({1-4-fluoro-2-(trifluoromethyl)phenylcyclopropyl}methyl)hydroxylamine: A Comprehensive Overview

The compound O-({1-4-fluoro-2-(trifluoromethyl)phenylcyclopropyl}methyl)hydroxylamine (CAS No. 2228253-96-9) is a highly specialized chemical entity with significant potential in various fields of research and application. This compound is characterized by its unique structure, which combines a hydroxylamine group with a substituted cyclopropane ring. The presence of fluorine and trifluoromethyl groups further enhances its chemical properties, making it a subject of interest in both academic and industrial settings.

Recent studies have highlighted the importance of hydroxylamine derivatives in medicinal chemistry, particularly in the development of bioactive molecules. The cyclopropane ring in this compound is known for its strain-induced reactivity, which can be exploited in designing novel therapeutic agents. The fluorine substituent at the 4-position of the phenyl ring contributes to increased lipophilicity and metabolic stability, while the trifluoromethyl group at the 2-position enhances electronic effects and further modulates the compound's pharmacokinetic profile.

One of the most promising applications of this compound lies in its potential as an intermediate in the synthesis of complex molecules. Researchers have demonstrated that the hydroxylamine group can undergo various transformations, such as oxidation to form oximes or further derivatization to create bioisosteric replacements. These transformations are critical in drug discovery, where structural modifications can significantly impact biological activity and selectivity.

In terms of synthesis, the compound can be prepared through a multi-step process involving coupling reactions and selective functionalization. The use of advanced catalytic systems has enabled efficient construction of the cyclopropane ring, ensuring high yields and purity. This has made the compound more accessible for large-scale studies, particularly in high-throughput screening campaigns aimed at identifying lead compounds for therapeutic development.

From a structural perspective, the compound's phenylcyclopropyl moiety introduces steric and electronic complexity, which can influence its interactions with biological targets. Computational studies have revealed that this moiety can adopt conformations that facilitate binding to specific protein pockets, suggesting its potential as a scaffold for designing selective inhibitors or agonists.

The introduction of fluorine atoms into organic compounds has been a focal point in modern drug design due to their ability to enhance potency and reduce toxicity. In this compound, fluorine's unique electronic properties contribute to improved drug-like qualities, such as increased solubility and prolonged half-life. These attributes make it an attractive candidate for use in preclinical studies targeting various disease states.

Moreover, recent advancements in analytical techniques have allowed for precise characterization of this compound's physical and chemical properties. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have provided detailed insights into its molecular structure and purity. Such analyses are essential for ensuring consistency in experimental results and facilitating reproducibility across different research settings.

In conclusion, O-({1-4-fluoro-2-(trifluoromethyl)phenylcyclopropyl}methyl)hydroxylamine represents a cutting-edge chemical entity with vast potential across multiple disciplines. Its unique structure, combined with advanced synthetic methodologies and modern analytical tools, positions it as a valuable asset in contemporary research efforts. As ongoing investigations continue to uncover new applications and mechanisms of action, this compound is poised to make significant contributions to the advancement of science and technology.

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